molecular formula C19H19ClO4 B4543011 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4543011
M. Wt: 346.8 g/mol
InChI Key: WXWSXPYERYCAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with chloro, methoxy, and phenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple stepsThe final step involves the addition of the prop-2-enyl group under specific conditions, such as the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzoic acid.

    Reduction: 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenoxyethoxy and prop-2-enyl groups differentiates it from simpler benzaldehyde derivatives, making it a valuable compound for specialized research and industrial applications.

Properties

IUPAC Name

3-chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-3-6-15-7-4-5-8-17(15)23-9-10-24-19-16(20)11-14(13-21)12-18(19)22-2/h3-5,7-8,11-13H,1,6,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWSXPYERYCAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.